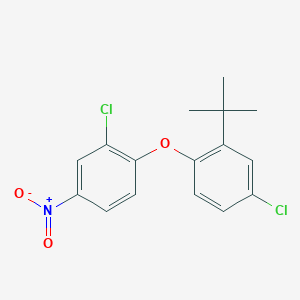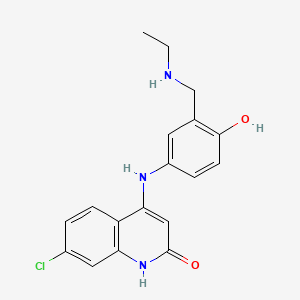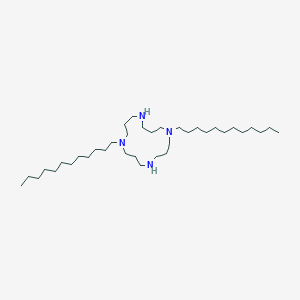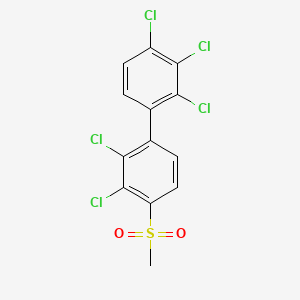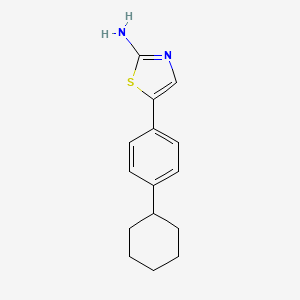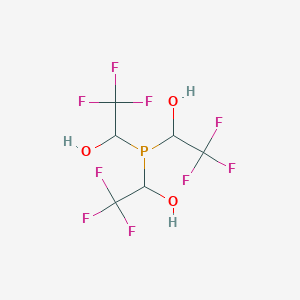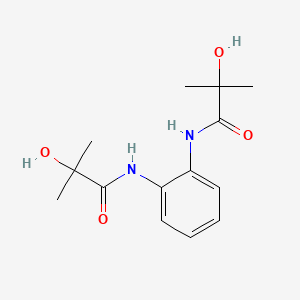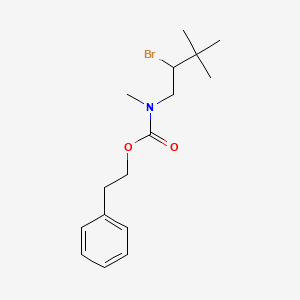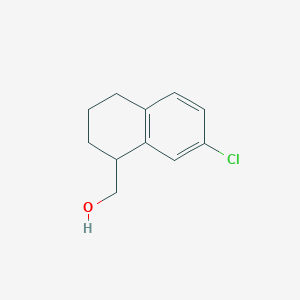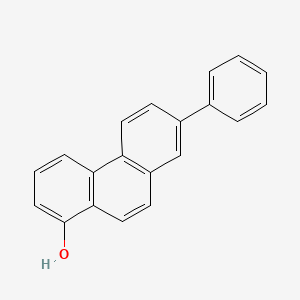
Ethyl 2-amino-4-oxohex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-oxohex-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of hexenoic acid and contains both an amino group and a keto group, making it a versatile compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines and other derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-oxohex-2-enoate involves its interaction with various molecular targets. The amino and keto groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-oxohex-2-enoate can be compared with similar compounds such as:
Ethyl 2-amino-4-oxopentanoate: This compound has a similar structure but with one less carbon atom in the chain.
Ethyl 2-amino-4-oxoheptanoate: This compound has one additional carbon atom in the chain.
Ethyl 2-amino-4-oxobutanoate: This compound has a shorter carbon chain and different reactivity.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110578-37-5 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 2-amino-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(10)5-7(9)8(11)12-4-2/h5H,3-4,9H2,1-2H3 |
Clé InChI |
GFUZUXQDALKWPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=C(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
